2-tert-Butyloxirane
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl substituted compounds involves various strategies, including chemoselective tert-butoxycarbonylation reactions for aromatic and aliphatic amine hydrochlorides and phenols without the need for a base, as demonstrated with the use of BBDI . Additionally, tert-butyl substituted purine derivatives were synthesized through lithiation and subsequent reactions with 2-methyl-2-nitrosopropane . The synthesis of tert-butyl-substituted alumoxanes was achieved through the low-temperature hydrolysis of Al(tBu)3 . These methods highlight the versatility and efficiency of tert-butyl group incorporation into different molecular frameworks.
Molecular Structure Analysis
The molecular structures of tert-butyl substituted compounds are characterized using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, showing typical bond lengths and angles for this type of piperazine-carboxylate . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted compounds is diverse. For example, the hydrolysis of tri-tert-butylaluminum led to the formation of tert-butyl-substituted alumoxanes with different nuclearities . The oxidation of N-tert-butylhydroxylamines resulted in the formation of N-tert-butylaminoxyl derivatives with pH-dependent EPR spectra . These reactions demonstrate the chemical versatility of tert-butyl substituted compounds and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are influenced by the tert-butyl group's steric and electronic effects. The tert-butyl group can impart stability to reactive intermediates, as seen in the synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for the preparation of collagen cross-links . The tert-butyl group can also affect the magnetic properties of compounds, as observed in the synthesis of a doubly tert-butylated spirobiradical, which exhibited intramolecular ferromagnetic interaction .
Scientific Research Applications
Polymerization and Formation of Cyclic Tetramers
- The reaction of (R)-tert-butyloxirane with boron trifluoride etherate as a catalyst results in the specific formation of cyclic tetramers. This specificity is due to the steric requirements of the bulky tert-butyl group, demonstrating its role in polymer chemistry (Sato, Hirano, Suga, & Tsuruta, 1977).
Synthesis of Fungicidal Compounds
- Sequential reactions involving 2-tert-butyloxirane lead to the synthesis of fungicidal compounds like threo-Triadimenol. This demonstrates its utility in the synthesis of agriculturally significant chemicals (Gasteiger & Kaufmann, 1985).
Nucleophilic Substitution in Organic Chemistry
- The behavior of 2-tert-butyloxirane in nucleophilic substitution reactions, particularly retaining the oxirane ring and configuration, indicates its potential application in complex organic syntheses (Gasteiger, Kaufmann, Herzig, & Bentley, 1986).
Study of Optically Active Polymers
- Research on optically active poly(tert-butyloxirane)s reveals insights into the behavior and properties of these polymers. The study of chiroptical properties is crucial for applications in materials science (Sepulchre, Khalil, Spassky, & Vert, 1979).
Innovative Reagents in Chemical Reactions
- The development of novel reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, which utilize 2-tert-butyloxirane, demonstrates its role in advancing synthetic chemistry methods (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Environmental Impact and Solar Cell Improvement
- The addition of compounds like 4-tert-butylpyridine to electrolytes in dye-sensitized TiO2 solar cells, where 2-tert-butyloxirane may play a role, significantly improves solar cell performance. This links the compound to renewable energy technologies (Boschloo, Häggman, & Hagfeldt, 2006).
Safety And Hazards
2-tert-Butyloxirane is classified as a dangerous substance. It has hazard statements H225, H315, H319, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .
properties
IUPAC Name |
2-tert-butyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAYDCIZOFDHRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-57-5 | |
Record name | Poly(tert-butylethylene oxide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25189-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001020954 | |
Record name | 3,3-Dimethyl-1,2-epoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyloxirane | |
CAS RN |
2245-30-9 | |
Record name | 2-(1,1-Dimethylethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2245-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyloxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-tert-Butyloxirane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Dimethyl-1,2-epoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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